molecular formula C12H9BrMgO B14310250 magnesium;phenoxybenzene;bromide CAS No. 111762-32-4

magnesium;phenoxybenzene;bromide

Cat. No.: B14310250
CAS No.: 111762-32-4
M. Wt: 273.41 g/mol
InChI Key: ZTTWEAGSRWNYAU-UHFFFAOYSA-M
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Description

Magnesium phenoxybenzene bromide, also known as magnesium bromo(4-phenoxyphenyl), is an organometallic compound with the molecular formula C12H9BrMgO. This compound is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are highly reactive and play a crucial role in various chemical reactions, making them valuable in both academic research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium phenoxybenzene bromide is typically prepared through the reaction of phenoxybenzene bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as argon or nitrogen, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows :

[ \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{MgBr} ]

Industrial Production Methods

In industrial settings, the production of magnesium phenoxybenzene bromide follows similar principles but on a larger scale. The process involves the use of specialized reactors that maintain anhydrous conditions and inert atmospheres. The reagents are added in a controlled manner to ensure the efficient formation of the Grignard reagent. The product is then purified and stored under inert conditions to maintain its reactivity.

Chemical Reactions Analysis

Types of Reactions

Magnesium phenoxybenzene bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can participate in nucleophilic substitution reactions with halides.

    Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.

    Solvents: Typically used in anhydrous ether or tetrahydrofuran (THF) to maintain reactivity.

Major Products Formed

    Alcohols: Formed through nucleophilic addition to carbonyl compounds.

    Coupled Products: Formed through reactions with organic halides.

Scientific Research Applications

Magnesium phenoxybenzene bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of magnesium phenoxybenzene bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile. This allows the compound to participate in a wide range of addition and substitution reactions, forming new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.

    Methylmagnesium Bromide: A simpler Grignard reagent used in similar types of reactions.

    Ethylmagnesium Bromide: Another variant with ethyl groups instead of phenoxybenzene.

Uniqueness

Magnesium phenoxybenzene bromide is unique due to the presence of the phenoxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of complex organic molecules where specific reactivity is required .

Properties

CAS No.

111762-32-4

Molecular Formula

C12H9BrMgO

Molecular Weight

273.41 g/mol

IUPAC Name

magnesium;phenoxybenzene;bromide

InChI

InChI=1S/C12H9O.BrH.Mg/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1-5,7-10H;1H;/q-1;;+2/p-1

InChI Key

ZTTWEAGSRWNYAU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C[C-]=C2.[Mg+2].[Br-]

Origin of Product

United States

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